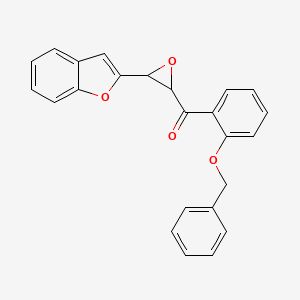

(3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

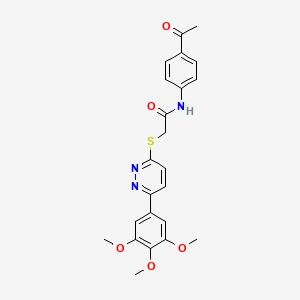

(3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone is a complex organic compound featuring a benzofuran ring attached to an oxirane ring and a benzyl ether group. Its multifaceted structure offers various reactive sites for chemical transformations, making it an interesting compound for synthetic and analytical chemistry.

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) , a member of the tyrosine kinase family. EGFR plays a crucial role in cell proliferation and survival, and its overactivity is often associated with cancer .

Mode of Action

This inhibition could lead to a decrease in cell proliferation and survival, potentially making it useful in the treatment of cancers with overactive EGFR signaling pathways .

Biochemical Pathways

The compound’s interaction with EGFR would affect the downstream signaling pathways associated with this receptor, including the PI3K/Akt and MAPK pathways. These pathways are involved in cell survival, growth, and proliferation . By inhibiting EGFR, the compound could disrupt these pathways, leading to decreased cell proliferation and increased cell death .

Pharmacokinetics

Benzofuran derivatives have been noted for their improved bioavailability, which is a crucial factor in drug efficacy .

Result of Action

The result of the compound’s action would likely be a decrease in cell proliferation and an increase in cell death, particularly in cells with overactive EGFR signaling pathways . This could potentially make it effective in the treatment of certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process. One common route starts with the synthesis of the benzofuran-2-yl precursor through cyclization reactions. The oxirane ring can be introduced using epoxidation reactions, typically employing peroxy acids like m-chloroperoxybenzoic acid (mCPBA). The final step involves the formation of the methanone bridge, possibly through Friedel-Crafts acylation, using appropriate reagents and catalysts under controlled temperatures and inert conditions.

Industrial Production Methods

Industrial production might involve flow chemistry techniques to ensure precise control over reaction conditions and high-yield production. Catalysts like Lewis acids may be used to optimize the reaction rates and selectivities.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, especially targeting the benzofuran moiety.

Reduction: : Reduction reactions may affect the ketone group, potentially leading to the formation of alcohols.

Substitution: : The aromatic rings are prone to electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: : mCPBA, potassium permanganate under acidic conditions.

Reduction: : Sodium borohydride or lithium aluminium hydride in dry ether.

Substitution: : Halogens like bromine or chlorine in the presence of iron (III) chloride.

Major Products

Oxidation: : Depending on the reagent, it can lead to quinone derivatives.

Reduction: : Conversion of the ketone to secondary alcohol.

Substitution: : Formation of halogenated or nitrated products.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: : It serves as an intermediate in the synthesis of more complex organic molecules, useful in pharmaceuticals and materials science.

Catalysis: : Studied for its potential catalytic properties in organic transformations.

Biology

Biomolecular Research: : Investigated for its interactions with various biomolecules, offering insights into enzyme catalysis and inhibition.

Medicine

Drug Development: : Potential lead compound for designing drugs targeting specific molecular pathways.

Diagnostics: : Could be used in the synthesis of diagnostic agents due to its unique structural features.

Industry

Material Science: : Its structure makes it suitable for studying properties of organic electronic materials.

Polymer Synthesis: : May be involved in the production of specialized polymers with unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

(2-(Benzofuran-2-yl)oxiran-2-yl)(4-(benzyloxy)phenyl)methanone

(3-(Benzofuran-3-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone

(3-(Benzothiophene-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone

Uniqueness

Compared to other similar compounds, (3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone is unique in its specific substitution pattern, offering distinct reactivity and interaction profiles

This compound's unique structural features, versatile reactivity, and broad applications make it an intriguing subject for ongoing scientific research

Properties

IUPAC Name |

[3-(1-benzofuran-2-yl)oxiran-2-yl]-(2-phenylmethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O4/c25-22(24-23(28-24)21-14-17-10-4-6-12-19(17)27-21)18-11-5-7-13-20(18)26-15-16-8-2-1-3-9-16/h1-14,23-24H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEPJKUHSNMGGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)C3C(O3)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2948843.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2948854.png)

![8-(4-chlorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2948857.png)

![2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline](/img/structure/B2948863.png)